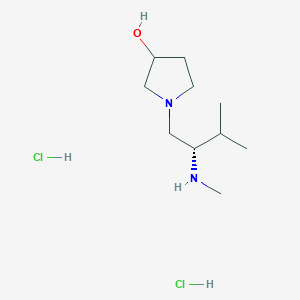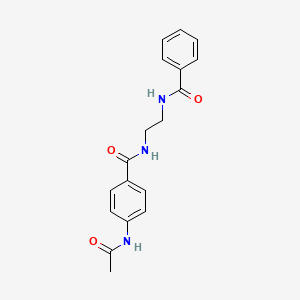![molecular formula C14H14ClF3N6O5S B2674692 1-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfamoyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea CAS No. 2085690-35-1](/img/structure/B2674692.png)
1-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfamoyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of TFMP derivatives includes three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of TFMP derivatives include the exchange of chlorine and fluorine atoms and the assembly of pyridine from a trifluoromethyl-containing building block .科学的研究の応用
Environmental Degradation
Imazosulfuron, closely related to the queried compound, is studied for its degradation in soil under various conditions. It is applied as a post-emergence sulfonylurea herbicide, highly effective at low application levels for controlling broad-leaf weeds and sedges in paddy rice and turf. Its degradation, which involves chemical cleavage and microbial action, highlights the compound's environmental fate and potential for eco-friendly pest management practices (Morrica et al., 2001).
Crystal Structure Analysis
The crystal structure of azimsulfuron, a molecule with similarities to the target compound, reveals intricate hydrogen bonding and three-dimensional architecture. This analysis is crucial for understanding the physical and chemical properties of such herbicides, influencing their behavior in environmental and biological systems (Jeon et al., 2015).
Antibacterial Applications
Research into novel heterocyclic compounds containing a sulfonamido moiety, akin to the target molecule, demonstrates potential antibacterial applications. Such compounds could offer new pathways for developing antibacterial agents, showcasing the versatility of sulfonamido-containing heterocycles in medicinal chemistry (Azab et al., 2013).
Supramolecular Chemistry
The strong dimerization of ureidopyrimidones via quadruple hydrogen bonding, observed in molecules related to the target compound, underlines the significance of these interactions in supramolecular assemblies. This property can be exploited in designing novel materials and nanostructures, pushing the boundaries of materials science and nanotechnology (Beijer et al., 1998).
Green Chemistry in Herbicide Production
Sulfonyl ureas, including compounds similar to the target molecule, are recognized for their role in advancing global crop protection technology. Their synthesis and application align with green chemistry principles, offering sustainable solutions for weed control with minimal environmental impact. This aligns with a shift towards post-emergence weed control and integrated pest management, highlighting the environmental benefits of sulfonyl urea herbicides (Gilbile et al., 2017).
将来の方向性
With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production. Therefore, the demand for TFMP derivatives has been increasing steadily . The future directions of this compound could be in the development of more effective agrochemical and pharmaceutical compounds.
特性
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylsulfamoyl]-3-(4,6-dimethoxypyrimidin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClF3N6O5S/c1-28-10-4-11(29-2)22-12(21-10)23-13(25)24-30(26,27)20-6-9-8(15)3-7(5-19-9)14(16,17)18/h3-5,20H,6H2,1-2H3,(H2,21,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZLWWRFXOHFEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)NCC2=C(C=C(C=N2)C(F)(F)F)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClF3N6O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

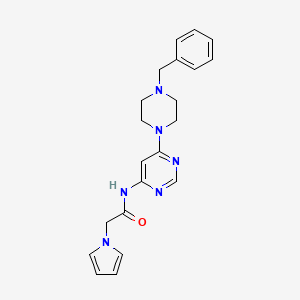
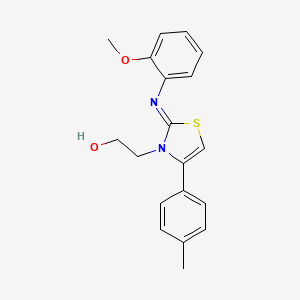


![7-Fluoro-3-[[1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2674618.png)

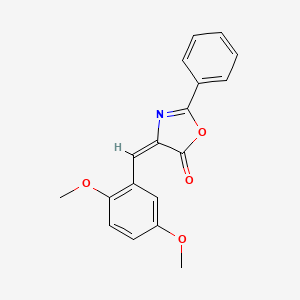
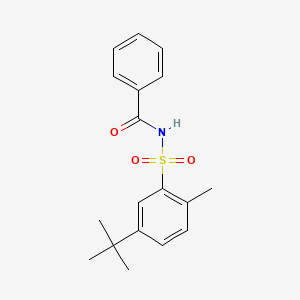
![4-Chloro-2-(1,3-dihydro-2h-benzo[d]imidazol-2-ylidene)-3-oxo-4-phenylbutanenitrile](/img/structure/B2674626.png)

